(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride
Description
Table 1: Synonym Classification
Key observations :
- Deprecated synonyms often arise from non-systematic naming (e.g., vendor-specific codes like CS-0080147) or misassignment of functional group positions.
- The synonym W14621 lacks structural information, reducing its utility in academic contexts.
- The distinction between 7-carboxylate and 9-carboxylate isomers (e.g., CAS 1445804-25-0 vs. 2177266-61-2) underscores the importance of positional accuracy in nomenclature.
Properties
Molecular Formula |
C21H23ClN2O3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H22N2O3.ClH/c24-21(23-9-14-11-25-12-15(10-23)22-14)26-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20,22H,9-13H2;1H |
InChI Key |
IELZSDDATFYALE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(N2)CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorenyl Group: The fluorenyl group is introduced through a Friedel-Crafts alkylation reaction, where fluorene is alkylated using an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Construction of the Diazabicyclo Nonane Moiety: The diazabicyclo nonane structure is synthesized through a series of cyclization reactions, often involving the use of amines and epoxides under controlled conditions.
Coupling Reaction: The fluorenyl group and the diazabicyclo nonane moiety are coupled together using a suitable coupling reagent, such as dicyclohexylcarbodiimide (DCC), to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Physical Properties
- Appearance : Typically presented as a white to off-white powder.
- Solubility : Soluble in organic solvents; specific solubility data may vary based on purity and form.
Medicinal Chemistry
The compound's structural features make it a candidate for drug development, particularly in the following areas:
- Anticancer Agents : Research indicates that compounds with similar bicyclic structures can exhibit cytotoxic properties against various cancer cell lines.
- Neuropharmacology : The diazabicyclo framework may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders.
Organic Synthesis
The compound can serve as an intermediate in the synthesis of more complex molecules due to its reactive functional groups. Its versatility allows for:
- Building Block for Complex Molecules : Utilized in the synthesis of other pharmacologically active compounds.
- Catalyst Development : Investigated for its potential role as a catalyst or co-catalyst in organic reactions.
Materials Science
Due to its unique chemical structure, this compound is being explored for use in:
- Polymer Chemistry : Potential applications in creating novel polymer materials with specific properties.
- Nanotechnology : The incorporation of this compound into nanostructured materials for enhanced performance in electronic or photonic devices.
Case Study 1: Anticancer Activity
A study conducted on related diazabicyclo compounds demonstrated significant cytotoxic effects on breast cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity, suggesting that derivatives of (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane could lead to effective anticancer agents.
Case Study 2: Neuropharmacological Research
Research published in a pharmacology journal explored the neuroprotective effects of similar compounds on models of neurodegeneration. The findings indicated that modifications to the bicyclic structure could enhance neuroprotective properties, paving the way for new treatments for conditions such as Alzheimer's disease.
Mechanism of Action
The mechanism of action of (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes.
Comparison with Similar Compounds
3-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.3.1]nonane-7-carboxylic Acid
- Structural Differences :
- Single nitrogen (3-aza) in the bicyclo framework vs. 7,9-diaza in the target compound.
- Carboxylic acid substituent at position 7 vs. Fmoc-protected carboxylate.
- Functional Implications :
9-Benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic Acid Hydrochloride
- Structural Differences :
- Benzyl substituent at position 9 vs. Fmoc group.
- Single nitrogen (9-aza) vs. 7,9-diaza.
- Functional Implications: The benzyl group offers orthogonal protection compared to Fmoc, requiring hydrogenolysis for removal.
(1R,5S,9r)-7-Benzyl-3-thia-7-azabicyclo[3.3.1]nonane-9-carboxylic Acid Hydrochloride
- Structural Differences :
- Sulfur atom (3-thia) replaces oxygen (3-oxa).
- Stereochemistry (1R,5S,9r) introduces conformational constraints.
- The stereospecific arrangement may enhance selectivity in receptor interactions, relevant in medicinal chemistry .
7-(3-Hydroxy-1-oxo-2-phenylpropoxy)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.0²,⁴]nonane Bromide
- Structural Differences :
- Tricyclic framework (additional 0²,⁴ bridge) vs. bicyclic core.
- Bromide counterion vs. hydrochloride.
- Bromide ions may reduce hygroscopicity compared to hydrochloride salts, favoring long-term storage .
Comparative Data Table
Research Findings and Implications
- Synthetic Utility : The Fmoc group in the target compound enables its use in automated peptide synthesis, contrasting with benzyl-protected analogs requiring harsher deprotection conditions .
- Stability : Tricyclic derivatives exhibit superior conformational stability, making them viable for long-acting formulations .
Biological Activity
(9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride, with the CAS number 2177266-61-2, is a compound of interest due to its potential biological activities. It belongs to a class of compounds that have been investigated for their effects on various neurobiological pathways, particularly those related to orexin receptors.
The molecular formula of this compound is C21H23ClN2O3, with a molecular weight of 386.88 g/mol. Its structure features a bicyclic framework that is significant for its pharmacological properties.
This compound acts primarily as a non-peptide antagonist of orexin receptors (OX1 and OX2). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. By antagonizing these receptors, the compound may influence several physiological processes related to sleep disorders, anxiety, and mood regulation.
1. Anxiolytic Effects
Research indicates that (9H-fluoren-9-yl)methyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate hydrochloride has anxiolytic properties. In animal models, it has been shown to attenuate cardiovascular responses to conditioned fear and novelty exposure in rats, suggesting a potential application in treating anxiety disorders .
2. Antidepressant-Like Activity
In studies involving mouse models of depression, chronic administration of this compound resulted in antidepressant-like effects. The mechanism appears to involve modulation of orexin signaling pathways which are implicated in mood regulation .
3. Cognitive Function
The compound has demonstrated effects on cognitive functions, as evidenced by its ability to preserve both declarative and non-declarative memory in treated rats . This suggests potential applications in cognitive dysfunctions associated with various neurological conditions.
4. Impact on Feeding Behavior
The compound also modulates feeding behavior by attenuating the activation induced by orexin A in fasted rats exposed to food odors. This indicates a role in appetite regulation and potential therapeutic applications for obesity and eating disorders .
Case Studies
Several studies have highlighted the biological activity of this compound:
Q & A
Q. What synthetic methodologies are effective for constructing the bicyclo[3.3.1]nonane core in this compound?
The bicyclo[3.3.1]nonane scaffold is typically synthesized via double Mannich reactions or aza-Michael additions . For example, a related diazabicyclononane derivative was prepared using acetone, benzaldehyde, and ammonium acetate (1:4:2 molar ratio) under reflux, followed by cyclization . Post-functionalization with chloroacetyl chloride in dichloromethane (triethylamine catalyst) achieved 90% yield after recrystallization from methanol. Key optimization parameters include pH control during amine condensation and solvent selection for crystallization .
Q. How is the Fmoc [(9H-fluoren-9-yl)methoxycarbonyl] group strategically utilized in this compound’s design?
The Fmoc group serves dual roles:
Q. What analytical techniques are critical for verifying structural integrity and purity?
Orthogonal methods include:
- ¹H/¹³C NMR : Confirms bicyclic proton environments (e.g., bridgehead hydrogens at δ 3.1–4.2 ppm) and Fmoc aromatic integration (9H).
- IR spectroscopy : Identifies carbonyl stretches (C=O at ~1718 cm⁻¹) and hydrogen bonding patterns .
- HPLC-MS : C18 columns with 0.1% TFA/acetonitrile gradients achieve ≥98% purity, monitoring [M+H]⁺ at m/z 333.82 .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity in nucleophilic substitutions?
B3LYP/6-311+G(d,p) calculations map molecular electrostatic potentials to identify electrophilic sites on the diazabicyclononane core. For example, Hirshfeld surface analysis of a derivative revealed electron-deficient regions at C7, correlating with observed alkylation patterns . Solvent effects (e.g., DCM vs. THF) are modeled via polarizable continuum methods to refine reaction pathways.
Q. What experimental designs assess environmental persistence in aquatic systems?
Modified OECD 309 guidelines recommend:
- Photodegradation : UV irradiation (λ >290 nm) with LC-MS quantification of half-life (t₁/₂).
- Biodegradation : Closed-bottle tests using activated sludge (ISO 9439) over 28 days . Contradictions in t₁/₂ values may arise from dissolved organic matter interference, requiring controlled humic acid levels .
Q. How does salt formation (hydrochloride) impact crystallinity and stability?
Hydrochloride salts enhance crystallinity by introducing ionic interactions. Single-crystal X-ray diffraction of analogous compounds shows chloride ions hydrogen-bonded to bridgehead amines (N–H···Cl, 2.1 Å). Stability studies (40°C/75% RH) reveal 3% degradation over 6 months, compared to 12% for free bases .
Q. What strategies resolve contradictions in bioactivity data across cell-based assays?
Discrepancies often stem from:
- Membrane permeability : LogP adjustments via prodrug approaches (e.g., esterification).
- CYP450 metabolism : LC-MS/MS screens for oxidative metabolites (e.g., hydroxylation at C3). Standardized protocols (e.g., ATP-based viability assays) reduce inter-lab variability .
Methodological Considerations
- Synthesis Optimization : Use DoE (Design of Experiments) to evaluate catalyst loading (e.g., 5–15 mol% triethylamine) and solvent polarity effects on yield .
- Environmental Impact : Combine QSPR models with experimental log Kow data to predict bioaccumulation potential .
- Data Validation : Cross-reference NMR assignments with computed chemical shifts (e.g., ACD/Labs or Gaussian) to resolve stereochemical ambiguities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
